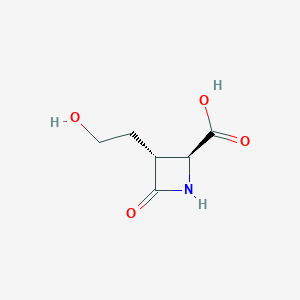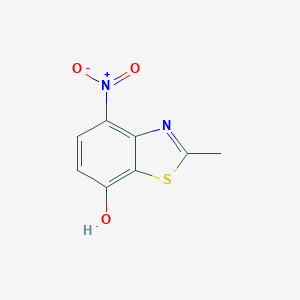
2-Methyl-4-nitro-1,3-benzothiazol-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-nitro-1,3-benzothiazol-7-ol, commonly known as MNBT, is a chemical compound with a molecular formula of C8H5N2O3S. It is an important organic intermediate that has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
MNBT has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. In the agrochemical industry, it has been used as a pesticide and herbicide. In materials science, it has been used as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of MNBT is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular signaling pathways. In the case of anti-inflammatory activity, MNBT has been shown to inhibit the production of pro-inflammatory cytokines and the activation of nuclear factor kappa B (NF-κB). In the case of anti-tumor activity, MNBT has been shown to induce apoptosis and inhibit angiogenesis.
Biochemische Und Physiologische Effekte
MNBT has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the modulation of oxidative stress. It has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MNBT is its versatility, as it can be used in a wide range of applications. It is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of MNBT is its stability, as it can degrade over time and under certain conditions. This can make it difficult to use in experiments that require long-term stability.
Zukünftige Richtungen
There are a number of future directions for the study of MNBT. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the exploration of the potential of MNBT as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, there is potential for the use of MNBT in the development of new materials with unique properties. Further research is needed to fully explore the potential of MNBT in these and other areas.
Conclusion
In conclusion, MNBT is an important organic intermediate with a wide range of applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. MNBT has shown promise as a therapeutic agent and a fluorescent probe, and further research is needed to fully explore its potential in these and other areas.
Eigenschaften
CAS-Nummer |
163299-54-5 |
|---|---|
Produktname |
2-Methyl-4-nitro-1,3-benzothiazol-7-ol |
Molekularformel |
C8H6N2O3S |
Molekulargewicht |
210.21 g/mol |
IUPAC-Name |
2-methyl-4-nitro-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C8H6N2O3S/c1-4-9-7-5(10(12)13)2-3-6(11)8(7)14-4/h2-3,11H,1H3 |
InChI-Schlüssel |
OUWUPELKCOPLQI-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2S1)O)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC2=C(C=CC(=C2S1)O)[N+](=O)[O-] |
Synonyme |
7-Benzothiazolol,2-methyl-4-nitro-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


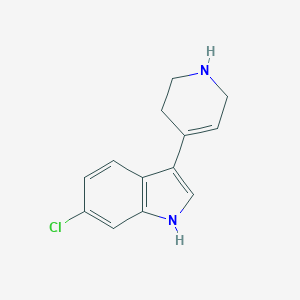
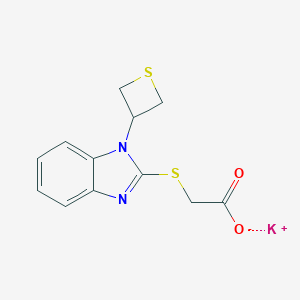
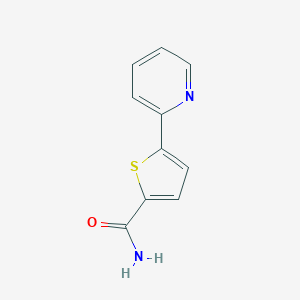
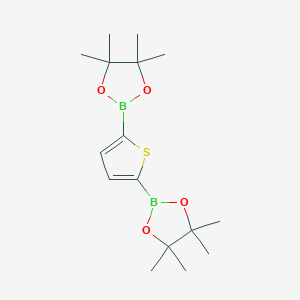
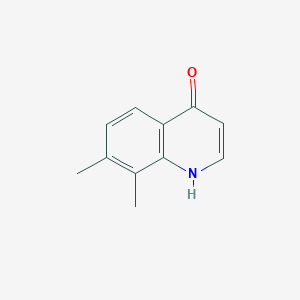
![Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B61726.png)
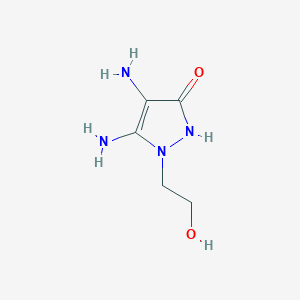
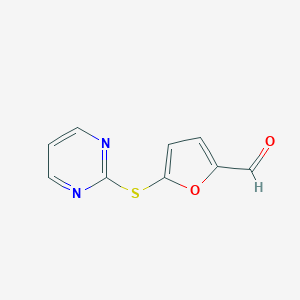


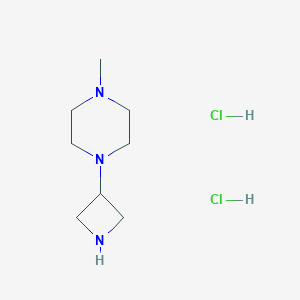
![2-Isopropyl-1H-benzo[d]imidazole-4,6-diol](/img/structure/B61738.png)
